Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate
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Overview
Description
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of oxane (tetrahydropyran) and contains an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate can be synthesized through several methods. One common approach involves the alkylation of oxane derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate involves its interaction with specific molecular targets. The compound can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate: A similar compound with a slightly different ring structure.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a propargyl group, used in different synthetic applications.
Uniqueness
Biological Activity
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate is a compound that has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an oxane ring and a prop-2-yn-1-yl group. This structural configuration allows the compound to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can act as an enzyme inhibitor or activator , binding to active sites and modifying enzyme activity.
Key Mechanisms:
- Enzymatic Transformation : The compound undergoes enzymatic reactions that lead to the formation of active metabolites capable of influencing cellular pathways.
- Covalent Bond Formation : The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of their activities.
- Hydrophobic Interactions : The oxane ring may engage with hydrophobic pockets in proteins, stabilizing the compound-protein complex and altering signal transduction pathways.
Biological Applications
This compound has several promising applications in biological research and medicine:
1. Medicinal Chemistry
- Drug Development : The compound is being investigated as a precursor for synthesizing pharmaceutical agents targeting specific enzymes and receptors. Its derivatives have shown potential in developing drugs for various diseases.
- Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.
2. Biological Pathway Investigation
- Used as a probe to study enzyme mechanisms and biological pathways, aiding in the understanding of complex biochemical processes.
3. Industrial Applications
- Employed in the synthesis of specialty chemicals and materials, showcasing its versatility beyond medicinal uses.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, suggesting potential for therapeutic use in metabolic disorders.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of ethyl 2-(prop-2-yn-1-yloxane)-carboxylate aimed at enhancing bioavailability and efficacy against cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its clinical applications.
Properties
IUPAC Name |
ethyl 2-prop-2-ynyloxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-7-11(10(12)13-4-2)8-5-6-9-14-11/h1H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLNZBEBHBACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCO1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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